molecular formula C34H33NO8 B13706299 [(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate

[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate

Cat. No.: B13706299
M. Wt: 583.6 g/mol
InChI Key: FPWKKDQDBGGPFW-XXTKZNKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes multiple phenylmethoxy groups and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the oxane ring system. The phenylmethoxy groups are introduced through etherification reactions, while the nitrobenzoate moiety is attached via esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to control reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate can be compared with similar compounds, such as:

    [(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] benzoate: Lacks the nitro group, which may affect its reactivity and applications.

    [(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-aminobenzoate:

Properties

Molecular Formula

C34H33NO8

Molecular Weight

583.6 g/mol

IUPAC Name

[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate

InChI

InChI=1S/C34H33NO8/c1-24-30(39-21-25-11-5-2-6-12-25)31(40-22-26-13-7-3-8-14-26)32(41-23-27-15-9-4-10-16-27)34(42-24)43-33(36)28-17-19-29(20-18-28)35(37)38/h2-20,24,30-32,34H,21-23H2,1H3/t24?,30-,31+,32+,34+/m1/s1

InChI Key

FPWKKDQDBGGPFW-XXTKZNKYSA-N

Isomeric SMILES

CC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.